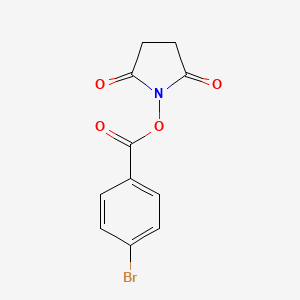

2,5-Dioxopyrrolidin-1-yl 4-bromobenzoate

Description

2,5-Dioxopyrrolidin-1-yl 4-bromobenzoate is a reactive ester featuring a pyrrolidine dione scaffold and a 4-bromobenzoate moiety. This compound is widely utilized as an intermediate in organic synthesis, particularly in peptide coupling and nucleophilic substitution reactions due to the electrophilic nature of the bromine substituent. Its molecular formula is C₁₁H₈BrNO₄, with a molecular weight of 298.10 g/mol (estimated from analogs in and ).

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKYYAOMOKQEDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80551964 | |

| Record name | 1-[(4-Bromobenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80586-82-9 | |

| Record name | 1-[(4-Bromobenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80551964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-bromobenzoate typically involves the reaction of 4-bromobenzoic acid with 2,5-dioxopyrrolidin-1-yl compounds under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the carboxylic acid group of 4-bromobenzoic acid and the hydroxyl group of the 2,5-dioxopyrrolidin-1-yl compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 4-bromobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while hydrolysis results in the formation of 4-bromobenzoic acid .

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis

2,5-Dioxopyrrolidin-1-yl 4-bromobenzoate serves as a crucial reagent in organic synthesis. It is employed to prepare various derivatives and intermediates through reactions such as nucleophilic substitution and hydrolysis. The compound's unique structure allows for selective reactions with nucleophiles, leading to the formation of diverse substituted benzoates.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Conditions Required |

|---|---|---|

| Nucleophilic Substitution | Substitution of bromine or chlorine by nucleophiles (e.g., amines) | Polar aprotic solvents (DMF, DMSO) |

| Hydrolysis | Hydrolysis of ester bond yielding benzoic acid and alcohol | Acidic or basic conditions |

| Oxidation/Reduction | Participation in oxidation/reduction reactions | Varies based on reactants |

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Preliminary studies have shown that the compound can inhibit the growth of certain bacterial strains and cancer cell lines.

Case Study: Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of E. coli and Staphylococcus aureus at specific concentrations. The compound's mechanism involves disrupting bacterial cell wall synthesis.

Medicinal Applications

Drug Development

The compound is being explored as a potential drug candidate in pharmaceutical research. Its ability to interact with biological targets makes it a valuable building block for synthesizing new therapeutic agents.

Table 2: Potential Drug Candidates Derived from this compound

| Compound Name | Target Disease | Mechanism of Action |

|---|---|---|

| Derivative A | Cancer | Inhibition of cell proliferation |

| Derivative B | Bacterial Infections | Disruption of bacterial cell wall synthesis |

Industrial Applications

Specialty Chemicals and Materials

In the industrial sector, this compound is utilized in developing specialty chemicals and materials. Its unique chemical properties allow for the formulation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-bromobenzoate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 2,5-dioxopyrrolidin-1-yl 4-bromobenzoate with four structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects and Reactivity

a. 2,5-Dioxopyrrolidin-1-yl 4-Iodobenzoate (CAS 39028-25-6)

- Molecular Formula: C₁₁H₈INO₄

- Molecular Weight : 345.10 g/mol .

- Key Differences :

- The iodine atom increases molecular weight and polarizability compared to bromine.

- Iodine’s larger atomic radius and weaker C–I bond enhance its leaving-group ability in nucleophilic aromatic substitution (SNAr) reactions.

- Higher hydrophobicity (predicted LogP ~2.5) due to iodine’s lipophilic nature, which may limit aqueous solubility.

b. 2,5-Dioxopyrrolidin-1-yl 4-Benzoylbenzoate (CAS 91990-88-4)

- Molecular Formula: C₁₈H₁₃NO₅ (estimated)

- Molecular Weight : 323.30 g/mol .

- Key Differences :

- The benzoyl group introduces a planar aromatic system, increasing π-π stacking interactions and hydrophobicity (LogP ~3.0).

- Reduced electrophilicity compared to halogenated analogs, making it less reactive in SNAr but suitable for conjugation via ester linkages.

c. (2,5-Dioxopyrrolidin-1-yl) 4-Sulfamoylbenzoate (CAS 154715-61-4)

- Molecular Formula : C₁₁H₁₀N₂O₆S

- Molecular Weight : 298.27 g/mol .

- Key Differences :

- The sulfamoyl (–SO₂NH₂) group significantly increases polarity (PSA = 132.22 Ų) and reduces LogP (1.27), enhancing aqueous solubility.

- Applications in medicinal chemistry as a sulfonamide-based pharmacophore or enzyme inhibitor.

d. 2,5-Dioxopyrrolidin-1-yl 4-(Pyren-1-yl)butanoate (CAS 97427-71-9)

- Molecular Formula: C₂₄H₁₉NO₄

- Molecular Weight : 385.41 g/mol .

- Key Differences :

- The pyrenyl group confers strong UV absorption/fluorescence, making it useful in materials science or as a fluorescent probe.

- Extreme hydrophobicity (LogP >5) due to the polycyclic aromatic hydrocarbon (PAH) structure.

Notes:

- LogP Trends : Halogenated derivatives (Br, I) exhibit moderate hydrophobicity, while aromatic (benzoyl, pyrenyl) groups drastically increase LogP. The sulfamoyl group reduces LogP due to polarity.

- Reactivity : Bromine and iodine enhance electrophilicity for SNAr, whereas sulfamoyl and benzoyl groups shift reactivity toward hydrogen bonding or π-stacking.

- Synthetic Utility : Intermediate 3a-3h analogs with short alkyl chains () lack sufficient hydrophobicity for transdermal applications, unlike C₆–C₁₂ alkyl esters.

Research Findings

- Halogenated Analogs : The 4-iodobenzoate derivative demonstrates superior leaving-group ability in Suzuki-Miyaura cross-coupling reactions compared to bromine, though bromine is preferred for cost-effectiveness .

- Polar vs. Nonpolar Derivatives: Sulfamoyl and pyrenyl derivatives occupy opposite ends of the solubility spectrum, enabling tailored design for drug delivery (high PSA) or hydrophobic matrices (high LogP) .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 4-bromobenzoate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, synthesis, and applications based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring with two carbonyl groups and a bromobenzene moiety, which contributes to its unique pharmacological profile.

Synthesis

The synthesis of this compound has been achieved through various methods, including palladium-catalyzed carbonylation reactions. A notable method involves the coupling of aryl halides using N-hydroxysuccinimidyl formate as a carbon monoxide surrogate, achieving high yields (up to 98%) under optimized conditions .

Anticancer Properties

Recent studies indicate that compounds related to this compound exhibit significant anticancer activity. For instance, derivatives have been shown to enhance monoclonal antibody production in cell cultures while suppressing cell growth. This effect is attributed to increased glucose uptake and ATP production in cells treated with these compounds .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Increased monoclonal antibody production | |

| Cell Metabolism | Enhanced glucose uptake and ATP levels | |

| Receptor Agonism | Lysophosphatidic acid receptor agonism |

The mechanism by which this compound exerts its biological effects is still under investigation. It appears to modulate metabolic pathways in cancer cells, leading to altered cell proliferation dynamics. The compound's ability to influence glycosylation patterns on therapeutic antibodies is particularly noteworthy as it may improve the efficacy of such treatments .

Study on Monoclonal Antibody Production

A significant case study demonstrated that the introduction of this compound into recombinant Chinese Hamster Ovary (rCHO) cell cultures resulted in a notable increase in monoclonal antibody yield. The final concentration reached was approximately 1,098 mg/L, which is significantly higher than control conditions without the compound. This increase was accompanied by improved cell viability and productivity metrics .

In Vivo Studies

While most research has focused on in vitro applications, preliminary in vivo studies suggest that derivatives of this compound may possess therapeutic potential against various diseases, including cancer and neurodegenerative disorders. Further investigations are required to elucidate the full range of biological activities and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,5-Dioxopyrrolidin-1-yl 4-bromobenzoate, and how can reaction efficiency be maximized?

- Methodology : The compound is typically synthesized via esterification of 4-bromobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Reaction conditions involve anhydrous solvents (e.g., THF or DMF), room temperature, and stirring for 12–24 hours. Yield optimization can be achieved by monitoring reaction progress via TLC and using stoichiometric excess of NHS (1.2–1.5 equivalents) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C-NMR : Confirm the presence of the pyrrolidin-1-yl dioxo group (δ ~2.7–3.1 ppm for methylene protons adjacent to carbonyl groups) and aromatic protons from the 4-bromobenzoyl moiety (δ ~7.6–8.0 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (C=O) at ~1740–1780 cm⁻¹ (ester) and ~1700 cm⁻¹ (succinimide) .

- Mass Spectrometry (ESI-MS) : Verify molecular weight with [M+H]+ or [M+Na]+ adducts .

Q. How is this compound applied in standard bioconjugation or peptide synthesis protocols?

- Methodology : As an NHS ester, it reacts selectively with primary amines (e.g., lysine residues in proteins or amine-terminated linkers) under mild buffered conditions (pH 7–9). Reaction efficiency depends on avoiding competing nucleophiles (e.g., thiols) and optimizing molar ratios (typically 2–5-fold excess of the ester) .

Advanced Research Questions

Q. What mechanistic insights explain the role of copper catalysts in coupling reactions involving this compound?

- Methodology : Heterogeneous copper catalysts (e.g., CuI) facilitate radical-ionic substitution mechanisms in reactions with nitrogen-containing heterocycles. Computational studies (DFT) can predict partial charges on reactive sites, guiding catalyst selection. For example, copper enhances nucleophilic attack by stabilizing transition states in SN2 pathways .

Q. How can computational modeling (e.g., DFT) predict reactivity or regioselectivity in derivatization reactions?

- Methodology :

- Charge Distribution Analysis : Calculate partial charges on the carbonyl carbons of the NHS ester and aromatic ring to predict electrophilic reactivity.

- Transition State Modeling : Simulate energy barriers for nucleophilic attack to prioritize reaction pathways.

- Solvent Effects : Use implicit solvent models (e.g., COSMO) to assess polarity impacts on reaction kinetics .

Q. How should researchers resolve contradictions in crystallographic data for derivatives of this compound?

- Methodology :

- SHELX Refinement : Use SHELXL for high-resolution refinement, especially for twinned crystals or disordered moieties. Adjust parameters like ADPs (atomic displacement parameters) and restraints for the bromine atom’s anisotropic displacement .

- Cross-Validation : Compare experimental data (XRD) with computational predictions (Mercury CSD) to identify outliers .

Q. What strategies are effective for evaluating the biological activity of derivatives in pharmacological studies?

- Methodology :

- In Vitro Assays : Test anticonvulsant activity via maximal electroshock (MES) or pentylenetetrazole (PTZ) models.

- Structure-Activity Relationship (SAR) : Modify the 4-bromobenzoyl group to assess electronic/steric effects on potency.

- Metabolic Stability : Use liver microsomes to evaluate hydrolysis rates of the NHS ester in physiological conditions .

Q. What safety protocols are critical for handling and storing this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.